(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine
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Overview
Description
(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4’-5H-1,3-oxazole]-2’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chlorine atom at the 5-position of the naphthalene ring and an amine group attached to the oxazole ring. The spiro linkage between the naphthalene and oxazole rings imparts significant rigidity and distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4’-5H-1,3-oxazole]-2’-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable naphthalene derivative with an oxazole precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as halogenation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4’-5H-1,3-oxazole]-2’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4’-5H-1,3-oxazole]-2’-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4’-5H-1,3-oxazole]-2’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spirocyclic structure but differ in the specific rings involved.
Spirocyclic Amines: Similar in having a spiro linkage and an amine group, but with different ring systems.
Chlorinated Naphthalenes: Compounds with chlorine atoms attached to the naphthalene ring, lacking the spiro linkage.
Uniqueness
(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4’-5H-1,3-oxazole]-2’-amine is unique due to its specific combination of a spiro linkage, a chlorine atom, and an amine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClN2O |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine |
InChI |
InChI=1S/C12H13ClN2O/c13-10-3-1-2-8-4-5-12(6-9(8)10)7-16-11(14)15-12/h1-3H,4-7H2,(H2,14,15)/t12-/m0/s1 |
InChI Key |
OAXNLMLMEYQSSS-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@]2(CC3=C1C=CC=C3Cl)COC(=N2)N |
Canonical SMILES |
C1CC2(CC3=C1C=CC=C3Cl)COC(=N2)N |
Origin of Product |
United States |
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